molecular formula C11H19NO4 B14889698 (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B14889698
M. Wt: 229.27 g/mol
InChI Key: NSLJEHKUCJQAAB-SFYZADRCSA-N
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Description

(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring with hydroxyl and carboxylic acid functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,3-dimethylbutanoic acid.

    Formation of Intermediate: The pyrrolidine ring is functionalized with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position through a series of reactions, including oxidation and esterification.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereochemistry.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxyproline: Similar in structure but lacks the 3,3-dimethylbutanoyl group.

    (2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic acid: Similar but without the 3,3-dimethylbutanoyl group.

Uniqueness

The presence of

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)5-9(14)12-6-7(13)4-8(12)10(15)16/h7-8,13H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1

InChI Key

NSLJEHKUCJQAAB-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CC(C)(C)CC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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